molecular formula C10H8BrN5 B1492728 2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2092098-20-7

2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1492728
CAS RN: 2092098-20-7
M. Wt: 278.11 g/mol
InChI Key: ODSVOORLHXKNSL-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile (2-Br-5-Me-3-Pz-1H-Pz-1-CN) is a synthetic organic compound that has recently been studied for its potential applications in the scientific research field. It is a heterocyclic compound that contains a pyrazol-1-yl and bromo-methyl-pyrazin-2-yl moieties. The compound has been studied for its ability to act as a pro-drug and its potential to be used as a drug delivery system.

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been involved in studies for its structural significance and synthetic routes. For instance, the synthesis of complex molecules with related structural motifs, such as pyrazolyl derivatives, has been explored for their potential in forming hydrogen bonds and creating one-dimensional chains of molecules through intermolecular interactions (Ajay Kumar et al., 1999).

Sensing Applications

  • Derivatives of the compound have been investigated for their utility in colorimetric and fluorometric sensing, especially in detecting the Lewis acidity of metal ions. These studies emphasize the compound's role in modulating spectroscopic properties upon interaction with various metal ions, indicating its potential as a sensor in aprotic solutions (T. Hirano et al., 2010).

Catalytic Applications

  • Research has also focused on the use of related compounds in catalytic processes, such as copper-catalyzed tandem reactions. These studies show the compound's ligand potential in facilitating the synthesis of complex heterocyclic structures, demonstrating its utility in developing new catalytic methodologies (L. Wen et al., 2015).

Synthesis of Heterocycles

  • The chemical framework of the compound has been utilized in the synthesis of diverse heterocyclic compounds, including imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. These studies highlight the compound's versatility as a precursor in synthesizing biologically relevant heterocycles under various conditions, including solvent-free and microwave-assisted reactions (Darapaneni Chandra Mohan et al., 2013).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSVOORLHXKNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=NC=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
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2-(4-bromo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

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